L-Methionine sulfone
Overview
Description
L-Methionine sulfone is an L-methionine derivative in which the sulfur has been oxidized to the corresponding sulfone1. It has a role as an animal metabolite and is a non-proteinogenic L-alpha-amino acid1. It is a natural product found in Bombyx mori, Arabidopsis thaliana, and Solanum lycopersicum1.
Synthesis Analysis
The synthesis of L-Methionine sulfone is not explicitly detailed in the search results. However, it is known that methionine residues can be oxidized to methionine sulfoxide, which can further be oxidized to methionine sulfone2.Molecular Structure Analysis
L-Methionine sulfone has a molecular formula of C5H11NO4S1. It contains 21 bonds in total, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfone3.
Chemical Reactions Analysis
L-Methionine sulfone has been studied for its role in corrosion inhibition and adsorption processes on mild steel in 2 HCl4. The inhibition efficiency increases with decreasing temperature and increasing concentration of the inhibitor4.
Physical And Chemical Properties Analysis
L-Methionine sulfone is a solid substance6. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Oxidative Stress and Mitochondrial Dysfunction in Parkinson’s Disease : L-Methionine has been shown to protect against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson's disease. It plays crucial roles in metabolism, innate immunity, and activating endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and glutathione biosynthesis, to counteract oxidative stress. Methionine restriction can reduce DNA damage and possibly prevent neurodegenerative processes (Catanesi et al., 2021).
Antioxidant Enzymes and Alzheimer’s Disease : L-Methionine is important as an antioxidant and in breaking down fats and heavy metals. Its enrichment in diet can cause neurotoxic effects in vivo and might contribute to Alzheimer’s-like neurodegeneration. It can affect brain structure and function, leading to memory impairment and loss, and dysfunctions in the Wnt signaling pathway (Tapia-Rojas et al., 2015).
Metabolism and Toxicity in Mouse Hepatocytes : L-Methionine-dl-sulfoxide (MetO) is a metabolite of L-methionine. Its role in metabolism and toxicity was studied in mouse hepatocytes, revealing gender differences in its effects and inhibition with aminooxyacetic acid. This study suggests a major role for MetO transamination in MetO metabolism and toxicity (Dever & Elfarra, 2008).
Corrosion Control of Copper in Nitric Acid Solutions : L-Methionine sulfone was studied as a corrosion-safe inhibitor for copper in nitric acid solutions. This application is significant in materials science and engineering, indicating its potential in industrial processes (Khaled, 2010).
Nitrogen Retention in Men : The supplementation of isolated soybean protein with L-methionine, D-methionine, N-acetyl-L-methionine, or inorganic sulfate was studied to understand the effect on nitrogen retention in men. This research has implications for dietary and nutritional science (Zezulka & Calloway, 1976).
Activation of Nrf2-ARE Pathway : L-Methionine activates the Nrf2-ARE pathway to induce endogenous antioxidant activity, depressing ROS-derived oxidative stress in rats. This highlights its potential in oxidative stress management (Wang et al., 2019).
Drought Stress in Plants : L-Methionine's exogenous application mitigates drought-induced biochemical and anatomical oddities in bitter gourd. This demonstrates its potential in agricultural science, particularly in stress management for crops (Akram et al., 2020).
Photosensitized Oxidation of Methionine : The kinetics of the reaction and identification of products during photosensitized oxidation of methionine under UV-A irradiation were analyzed, contributing to our understanding of methionine oxidation in biological systems (Castaño et al., 2020).
Safety And Hazards
L-Methionine sulfone may cause respiratory irritation, may be harmful in contact with skin, may cause moderate skin irritation, may cause eye irritation, and may be harmful if swallowed6. It is not considered a hazardous substance or mixture according to the 2012 OSHA Hazard Communication Standard7.
Future Directions
L-Methionine sulfone could potentially be used as a biomarker for oxidative stress2. It has been found that two methionine residues in serum albumin are highly oxidized to methionine sulfoxide in patients with diabetes and renal failure and in healthy smokers versus non-smoker controls2. This suggests that L-Methionine sulfone could have potential applications in the medical field, particularly in the diagnosis and monitoring of diseases associated with oxidative stress2.
properties
IUPAC Name |
(2S)-2-amino-4-methylsulfonylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine sulfone | |
CAS RN |
7314-32-1 | |
Record name | L-Methionine sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7314-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-methionine sulfone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-amino-4-(methylsulphonyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z9QH81BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methionine sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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